

# Application Notes: Studying Mitotic Progression Using CENP-B siRNA

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## Compound of Interest

Compound Name: *CENPB Human Pre-designed  
siRNA Set A*

Cat. No.: *B15581411*

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## Introduction

Centromere Protein B (CENP-B) is a DNA-binding protein that localizes to the centromeric heterochromatin of mammalian chromosomes. It binds to a specific 17-bp DNA sequence known as the CENP-B box, which is found in the alpha-satellite DNA repeats at most human centromeres. While not essential for mitosis in all cell types, CENP-B plays a significant role in the faithful segregation of chromosomes by contributing to the structure and function of the kinetochore<sup>[1][2][3]</sup>.

Recent studies have highlighted the importance of CENP-B in stabilizing the localization of other key kinetochore proteins, particularly CENP-C. CENP-C is a foundational component of the inner kinetochore, crucial for the assembly of the outer kinetochore and the attachment of spindle microtubules. Depletion of CENP-B has been shown to reduce the levels of CENP-C at the centromere, leading to defects in chromosome alignment, a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), and an increased frequency of chromosome mis-segregation and micronuclei formation<sup>[1][4]</sup>.

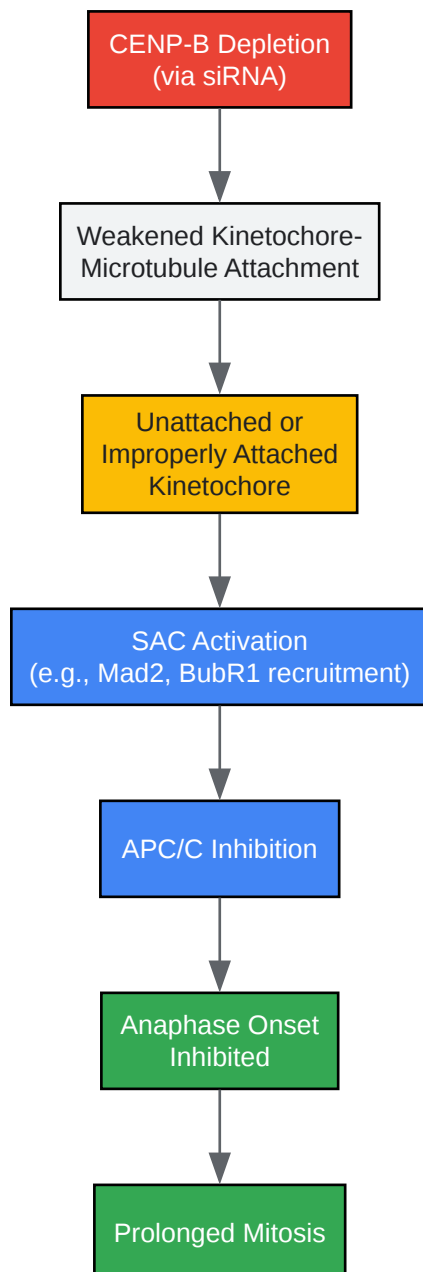
The use of small interfering RNA (siRNA) to specifically knockdown the expression of CENP-B provides a powerful tool to investigate its precise role in mitotic progression. By observing the cellular phenotypes following CENP-B depletion, researchers can dissect the molecular

mechanisms underlying accurate chromosome segregation and identify potential targets for therapeutic intervention in diseases characterized by genomic instability, such as cancer.

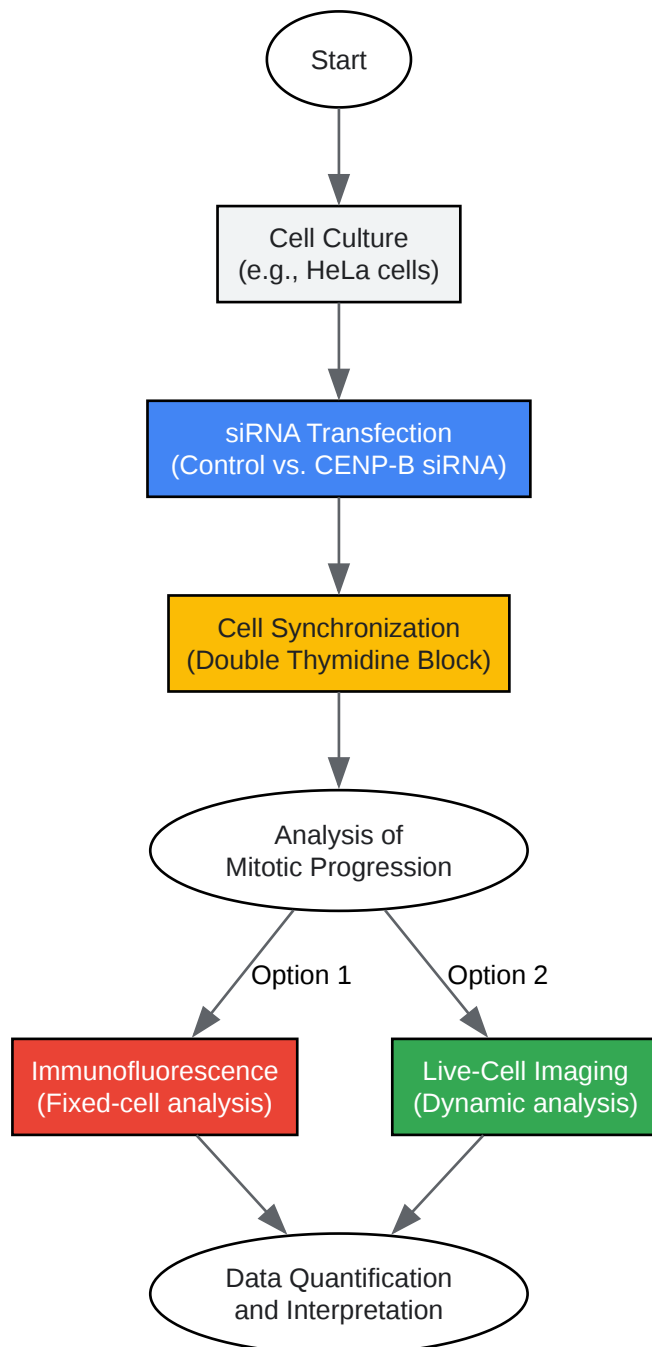
## Key Signaling Pathway: The Spindle Assembly Checkpoint

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. It delays the onset of anaphase until all sister chromatids are properly attached to the mitotic spindle. When kinetochores are unattached or improperly attached to microtubules, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of securin and cyclin B1, key proteins that trigger the separation of sister chromatids and exit from mitosis. Depletion of CENP-B can lead to weakened kinetochore-microtubule attachments, thus activating the SAC and causing a delay in mitosis.

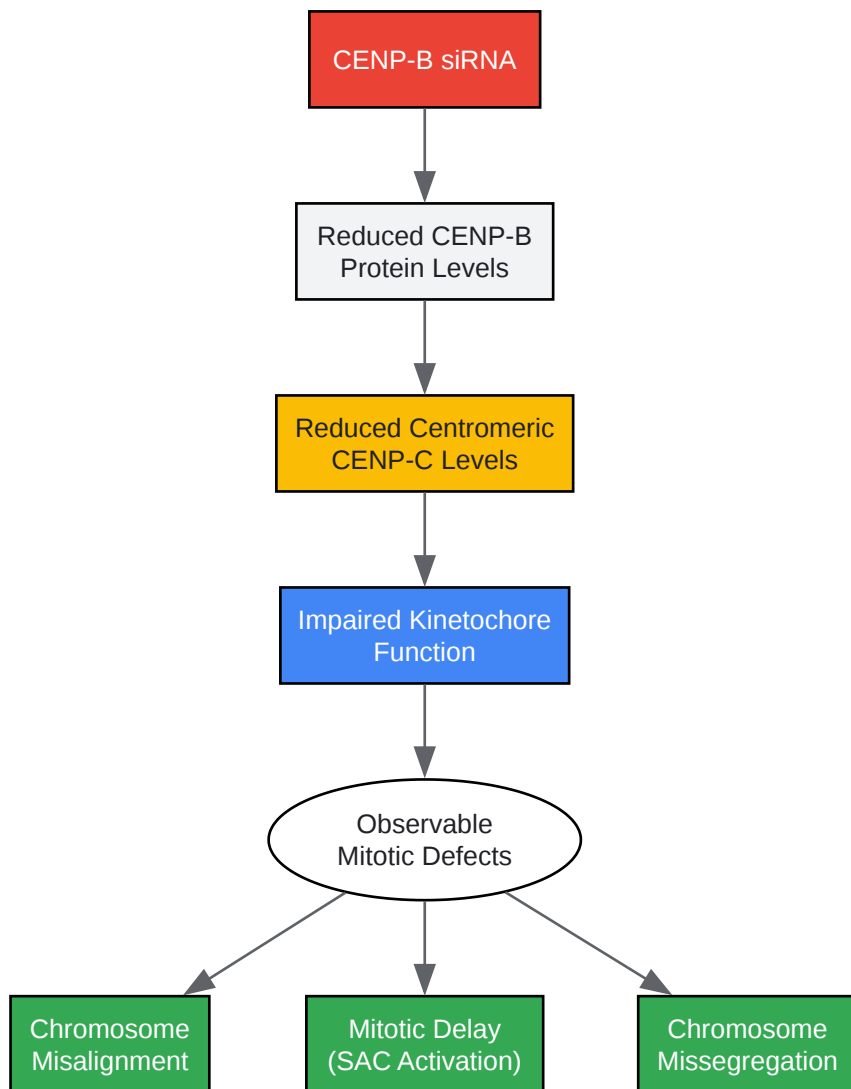
## Spindle Assembly Checkpoint (SAC) Signaling Pathway



## Experimental Workflow for Studying Mitotic Progression



## Logical Relationship of CENP-B Depletion and Mitotic Defects



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## References

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